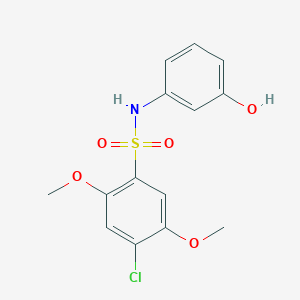
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic used to treat a variety of bacterial infections. It is a synthetic compound that was first introduced in the late 1960s and has since become a widely used antibiotic in both clinical and laboratory settings.
作用機序
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamidezole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential nutrient that bacteria need to survive and grow. 4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamidezole blocks the production of dihydrofolic acid, which is a precursor to folic acid. This leads to a depletion of folic acid in the bacterial cell, which ultimately results in the death of the bacteria.
Biochemical and Physiological Effects
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamidezole has been shown to have a variety of biochemical and physiological effects. In addition to its antibacterial properties, it has been shown to have anti-inflammatory and immunomodulatory effects. It has also been shown to inhibit the growth of cancer cells in vitro, although its potential as an anticancer agent has not yet been fully explored.
実験室実験の利点と制限
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamidezole has several advantages as a laboratory reagent. It is readily available, relatively inexpensive, and has a well-established synthesis method. It is also effective at inhibiting the growth of a wide range of bacteria.
However, there are also some limitations to the use of sulfamethoxazole in laboratory experiments. It can be toxic to some cell types, and its effects on non-bacterial cells are not well understood. Additionally, its use as a selective agent in bacterial culture media can lead to the development of antibiotic-resistant bacterial strains.
将来の方向性
There are several potential future directions for research on sulfamethoxazole. One area of interest is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of interest is the exploration of its potential as an anticancer agent. Additionally, further research is needed to fully understand its effects on non-bacterial cells and its potential as a selective agent in bacterial culture media.
合成法
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamidezole is synthesized by the reaction of 4-amino-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide with chlorosulfonic acid, followed by treatment with sodium hydroxide. The resulting compound is then purified by recrystallization. This synthesis method has been well-established and is widely used in the production of sulfamethoxazole.
科学的研究の応用
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamidezole has been extensively studied for its antibacterial properties and has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria. It is commonly used in the treatment of urinary tract infections, respiratory tract infections, and other bacterial infections.
In addition to its clinical applications, sulfamethoxazole is also widely used in laboratory research. It is often used as a selective agent in bacterial culture media to inhibit the growth of unwanted bacteria and select for the growth of specific bacterial strains. It is also used in molecular biology research as a component of PCR amplification reactions.
特性
製品名 |
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide |
|---|---|
分子式 |
C14H14ClNO5S |
分子量 |
343.8 g/mol |
IUPAC名 |
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO5S/c1-20-12-8-14(13(21-2)7-11(12)15)22(18,19)16-9-4-3-5-10(17)6-9/h3-8,16-17H,1-2H3 |
InChIキー |
IWXQGPNMIHRKNN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC(=CC=C2)O |
正規SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)

![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)



